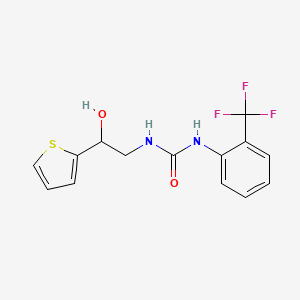

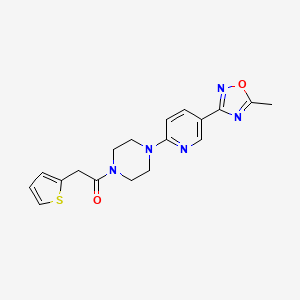

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" is a urea derivative that is likely to possess biological activity due to the presence of pharmacophoric elements such as the thiophene ring and the trifluoromethylphenyl group. Urea derivatives are known for their wide range of biological activities, including enzyme inhibition and receptor modulation .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, similar compounds have been synthesized by optimizing the spacer length between pharmacophoric moieties and by introducing various substituents to enhance biological activity. For instance, flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas were synthesized to optimize interactions with enzyme binding sites . Additionally, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas involved the introduction of a thioether linker and an arylurea moiety in specific positions to achieve potent VEGFR-2 tyrosine kinase inhibition .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their interaction with biological targets. The crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined using single-crystal X-ray diffraction, which provides insights into the conformation and potential interactions of the molecule with its target . The spatial arrangement of substituents and the overall geometry of the molecule can significantly influence its biological activity.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of the urea moiety itself is relatively low, but the presence of other reactive groups, such as the thiophene ring or the trifluoromethyl group, can lead to interactions with biological macromolecules or undergo metabolic transformations within the body. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the biochemical evaluation of similar molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. For example, the introduction of hydrophilic groups in 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was aimed at improving aqueous solubility and pharmacokinetic properties . These properties are essential for the compound's ability to reach its target in the body and exert its therapeutic effect.

科学的研究の応用

Acetylcholinesterase Inhibitors

Research has explored the design and synthesis of flexible urea derivatives, including those structurally related to the specified compound, as potential inhibitors of acetylcholinesterase, a key enzyme in the pathology of neurodegenerative diseases like Alzheimer's. Studies have aimed to optimize the spacer length and conformational flexibility to enhance inhibitory activities, revealing that certain structural modifications can lead to compounds with potent antiacetylcholinesterase activity (Vidaluc et al., 1995).

Organic Synthesis Techniques

Another research focus has been on the synthesis techniques involving urea derivatives. For instance, the Lossen rearrangement facilitated by certain reagents for the synthesis of hydroxamic acids and ureas from carboxylic acids highlights a methodological advancement in organic chemistry. This approach allows for the efficient and racemization-free conversion of carboxylic acids to ureas, demonstrating a versatile and environmentally friendly synthetic route (Thalluri et al., 2014).

Hydrogel Formation

Research on low molecular weight hydrogelators has also been conducted, revealing that certain urea derivatives can form hydrogels in acidic conditions. The physical properties of these gels, such as morphology and rheology, can be tuned by the identity of the anion present, offering potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Neuropeptide Y5 Receptor Antagonists

In the realm of therapeutic research, trisubstituted phenyl urea derivatives have been investigated as antagonists of the neuropeptide Y5 receptor, which is involved in regulating food intake and energy homeostasis. The optimization of these compounds for in vitro potency against the receptor suggests their potential as therapeutic agents for obesity and related metabolic disorders (Fotsch et al., 2001).

Bioimaging Applications

A novel fluorescent sensor based on a urea derivative has been developed for the selective and sensitive detection of Al3+ ions. This sensor exhibits a "turn-on" fluorescence response in the presence of Al3+, indicating its potential for bioimaging applications and the monitoring of aluminum levels in biological systems (Wang et al., 2017).

特性

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c15-14(16,17)9-4-1-2-5-10(9)19-13(21)18-8-11(20)12-6-3-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIMQOIVDNOODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)

![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)